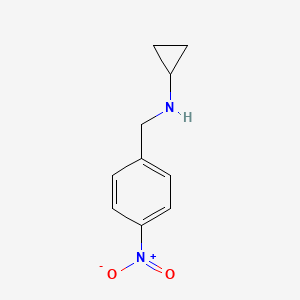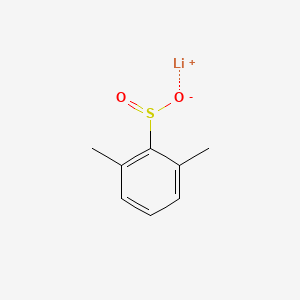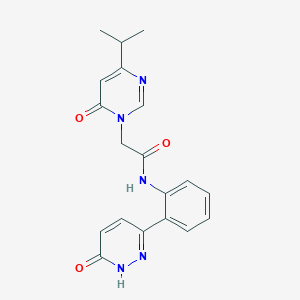
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is an organic compound characterized by its two nitrogenous heterocyclic components: a pyrimidine and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the construction of the pyrimidine and pyridazine moieties followed by a coupling reaction to form the final compound. Key steps may include:
Synthesis of 4-Isopropyl-6-oxopyrimidine: : This intermediate is synthesized using standard pyrimidine synthetic methods, starting from readily available precursors such as acetylacetone and isopropylamine.
Synthesis of 6-Oxo-1,6-dihydropyridazine: : This component can be synthesized via condensation reactions involving hydrazine and appropriate 1,3-dicarbonyl compounds.
Coupling Reaction: : The final step involves coupling the pyrimidine and pyridazine intermediates, typically via an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale production of this compound would likely follow a similar synthetic route but optimized for scalability, cost-efficiency, and safety. This could involve the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the isopropyl group, to form hydroxyl or ketone derivatives.
Reduction: : Reduction reactions can target the carbonyl groups within the pyrimidine and pyridazine rings.
Substitution: : The heterocyclic nitrogen atoms can participate in nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: : Employing reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: : Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts like Pd/C (palladium on carbon).
Major Products
Oxidation Products: : Hydroxylated or keto derivatives.
Reduction Products: : Alcohols or partially reduced nitrogenous rings.
Substitution Products: : Varied derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic libraries for drug discovery.
Biology
In biological research, the compound's interaction with enzymes and receptors is of interest, potentially serving as a probe for studying biochemical pathways involving pyrimidine and pyridazine derivatives.
Medicine
Medically, its structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be investigated for therapeutic applications in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry
In industry, its unique chemical structure could be explored for the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The compound's mechanism of action involves its interaction with molecular targets like enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding domains, affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Comparing 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide with similar compounds, we note its unique combination of pyrimidine and pyridazine rings. This dual-ring structure distinguishes it from simpler analogs like 4-isopropyl-6-oxopyrimidine or 6-oxo-1,6-dihydropyridazine, offering potentially enhanced binding properties and broader reactivity.
Similar Compounds
4-Isopropyl-6-oxopyrimidine
6-Oxo-1,6-dihydropyridazine
N-(2-Phenylacetyl)-pyrimidine derivatives
Pyridazine-based inhibitors
Conclusion: : This compound's structural and functional diversity makes it a fascinating subject for further exploration across various scientific disciplines. As research progresses, more specific applications and mechanisms of action will likely emerge, underscoring its potential in both theoretical and practical contexts.
Propriétés
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12(2)16-9-19(27)24(11-20-16)10-18(26)21-14-6-4-3-5-13(14)15-7-8-17(25)23-22-15/h3-9,11-12H,10H2,1-2H3,(H,21,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAJQPUVQHSRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2466143.png)
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)
![4-[(4-bromophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B2466146.png)
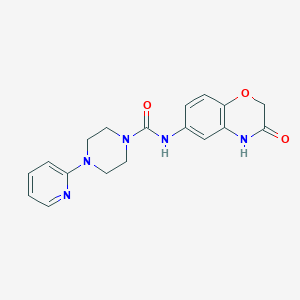

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2466151.png)
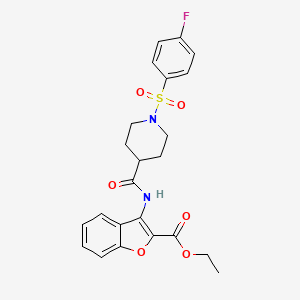
![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)
![METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2466159.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]heptadec-2-enamide](/img/structure/B2466162.png)
